molecular formula C10H18O2 B14405388 (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol CAS No. 84510-62-3

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol

Katalognummer: B14405388
CAS-Nummer: 84510-62-3
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: FYDGRZPCKKJSSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where a single oxygen atom connects two rings, one of which is a six-membered ring. The presence of the dimethyl groups at the 5-position adds to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of a suitable precursor with a reagent that induces spirocyclization. For example, the reaction of a ketone with a diol under acidic conditions can lead to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol is unique due to its specific combination of a spirocyclic structure with dimethyl and methanol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

84510-62-3

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(5,5-dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol

InChI

InChI=1S/C10H18O2/c1-9(2)4-3-5-10(7-9)8(6-11)12-10/h8,11H,3-7H2,1-2H3

InChI-Schlüssel

FYDGRZPCKKJSSR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2(C1)C(O2)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.